molecular formula C7H6F2S B3038695 (2,5-Difluorophenyl)methanethiol CAS No. 886497-92-3

(2,5-Difluorophenyl)methanethiol

Cat. No.: B3038695
CAS No.: 886497-92-3
M. Wt: 160.19 g/mol
InChI Key: SXZSUEJZTSCAJZ-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)methanethiol, also known as 2,5-difluorobenzyl mercaptan, is an organic compound with the chemical formula C7H6F2S. This compound is characterized by the presence of two fluorine atoms attached to a benzene ring and a thiol group (-SH) attached to a methylene bridge (-CH2-). It is a valuable compound in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)methanethiol typically involves the introduction of a thiol group to a difluorobenzyl precursor. One common method is the nucleophilic substitution reaction where a difluorobenzyl halide reacts with a thiol reagent under basic conditions. The reaction can be represented as follows:

C6H3F2CH2X+HSC6H3F2CH2SH+XC_6H_3F_2CH_2X + HS^- \rightarrow C_6H_3F_2CH_2SH + X^- C6​H3​F2​CH2​X+HS−→C6​H3​F2​CH2​SH+X−

where (X) is a halide such as chlorine or bromine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Corresponding sulfides (R-S-R).

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Difluorophenyl)methanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)methanethiol involves its interaction with biological molecules through its thiol group. Thiol groups are known to form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction can affect various molecular pathways and targets, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)methanethiol
  • (3,5-Difluorophenyl)methanethiol
  • (2,6-Difluorophenyl)methanethiol

Uniqueness

(2,5-Difluorophenyl)methanethiol is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of the thiol group also adds to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

(2,5-difluorophenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZSUEJZTSCAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304308
Record name 2,5-Difluorobenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-92-3
Record name 2,5-Difluorobenzenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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